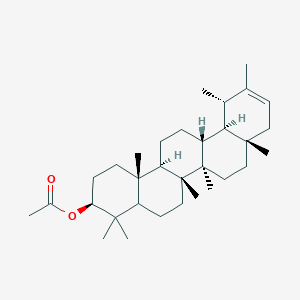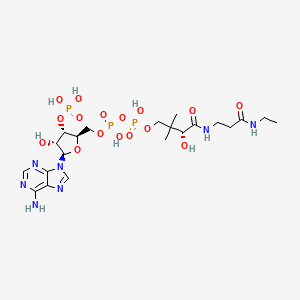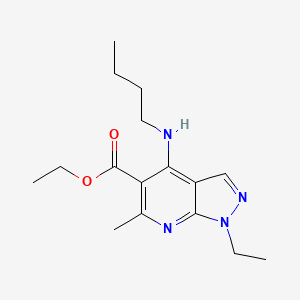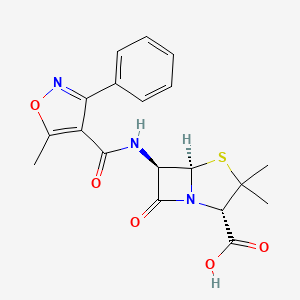
NDP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nucleoside diphosphates are essential compounds in biochemistry, playing a crucial role in various biological processes. These compounds consist of a nucleoside bound to two phosphate groups and are involved in energy transfer, signal transduction, and the synthesis of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nucleoside diphosphates can be synthesized through several methods. One common approach involves the use of tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate in SN2 displacements of the tosylate ion from 5’-tosylnucleosides . This method allows for the selective precipitation and direct isolation of nucleoside diphosphates from crude reaction mixtures.
Industrial Production Methods
Industrial production of nucleoside diphosphates often involves large-scale chemical synthesis using similar principles as laboratory methods but optimized for higher yields and purity. The use of organic-solvent-soluble pyrophosphate is crucial in these processes to drive the kinetics of the displacement reactions .
Análisis De Reacciones Químicas
Types of Reactions
Nucleoside diphosphates undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include pyrophosphate, triphenylphosphoranylidene, and tosylate ions. The reactions typically occur under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions are nucleoside diphosphates, which can further participate in various biochemical pathways and processes.
Aplicaciones Científicas De Investigación
Nucleoside diphosphates have a wide range of applications in scientific research:
Chemistry: Used in the study of nucleic acid chemistry and enzymatic reactions.
Biology: Play a role in cellular energy transfer and signal transduction.
Medicine: Investigated for their potential in antiviral and anticancer therapies.
Industry: Utilized in the production of biofuels, cosmetics, and food additives.
Mecanismo De Acción
Nucleoside diphosphates exert their effects through various mechanisms:
Energy Transfer: Act as intermediates in the transfer of energy within cells.
Signal Transduction: Involved in the transmission of signals within and between cells.
Nucleic Acid Synthesis: Serve as building blocks for the synthesis of DNA and RNA.
Comparación Con Compuestos Similares
Similar Compounds
Nucleoside Triphosphates: Contain three phosphate groups and are involved in similar biochemical processes.
Nucleoside Monophosphates: Contain one phosphate group and are precursors to diphosphates and triphosphates.
Uniqueness
Nucleoside diphosphates are unique in their ability to act as intermediates in energy transfer and signal transduction, bridging the gap between monophosphates and triphosphates .
Propiedades
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-15,34-35H,7-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSWQQWXIGDYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S,6R,14R,15R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B1211161.png)




